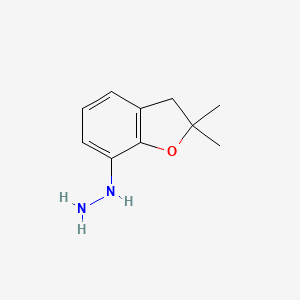
2-oxo-2-(4-propylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-(4-propylphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to an oxo group and an acetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4-propylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-oxo-2-(4-propylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: 2-oxo-2-(4-propylphenyl)acetic acid.
Reduction: 2-oxo-2-(4-propylphenyl)ethanol.
Substitution: 4-nitro-2-oxo-2-(4-propylphenyl)acetaldehyde (nitration product), 4-bromo-2-oxo-2-(4-propylphenyl)acetaldehyde (bromination product).
科学研究应用
2-oxo-2-(4-propylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-oxo-2-(4-propylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-oxo-2-(4-methylphenyl)acetaldehyde
- 2-oxo-2-(4-ethylphenyl)acetaldehyde
- 2-oxo-2-(4-isopropylphenyl)acetaldehyde
Uniqueness
Compared to its analogs, 2-oxo-2-(4-propylphenyl)acetaldehyde exhibits unique properties due to the presence of the propyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of particular interest in research and industrial applications.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-oxo-2-(4-propylphenyl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-8H,2-3H2,1H3 |
InChI 键 |
WCFTXFLHQOTAIV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)




